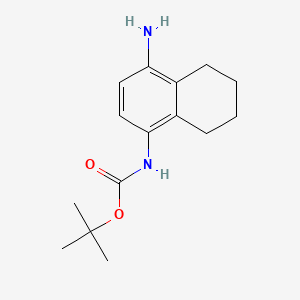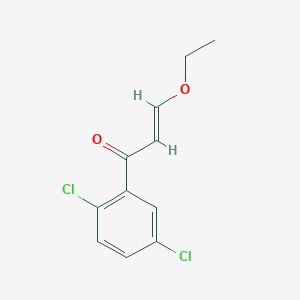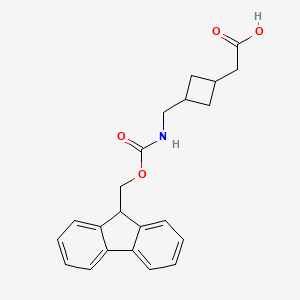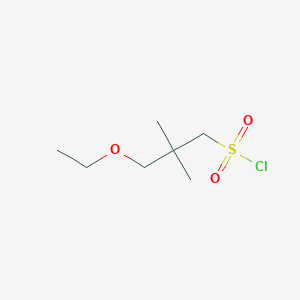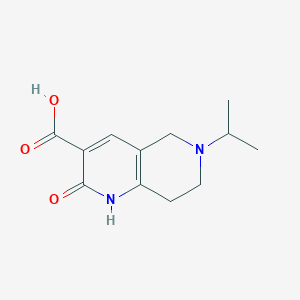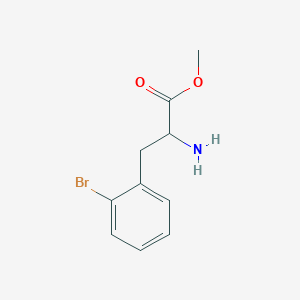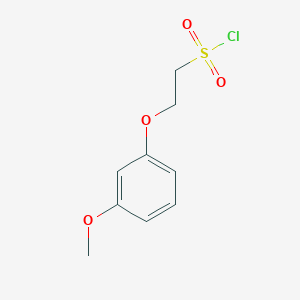![molecular formula C8H12N2O2S2 B15325820 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by covalently linking a photoactivatable probe to a target molecule upon exposure to light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under specific conditions.
Introduction of the but-3-yn-1-yl group: This step may involve a coupling reaction, such as a Sonogashira coupling, to attach the alkyne group.
Attachment of the methanesulfonylsulfanyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the identification of protein-protein interactions and mapping of active sites.
Medicine: Potential use in drug discovery and development for targeting specific biomolecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can covalently bond to nearby molecules, allowing for the identification and study of molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(But-3-yn-1-yl)-3H-diazirine: Lacks the methanesulfonylsulfanyl group, making it less versatile in certain reactions.
3-(But-3-yn-1-yl)-3-[2-(methylthio)ethyl]-3H-diazirine: Similar structure but with a methylthio group instead of methanesulfonylsulfanyl, affecting its reactivity and applications.
Uniqueness
3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine is unique due to the presence of both the alkyne and methanesulfonylsulfanyl groups, which provide distinct reactivity and versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H12N2O2S2 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
3-but-3-ynyl-3-(2-methylsulfonylsulfanylethyl)diazirine |
InChI |
InChI=1S/C8H12N2O2S2/c1-3-4-5-8(9-10-8)6-7-13-14(2,11)12/h1H,4-7H2,2H3 |
Clé InChI |
BUXPGBGDYNOUHW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)SCCC1(N=N1)CCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


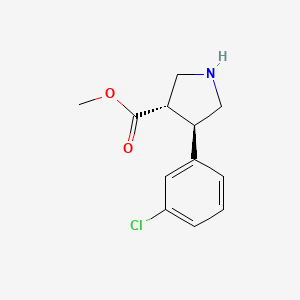
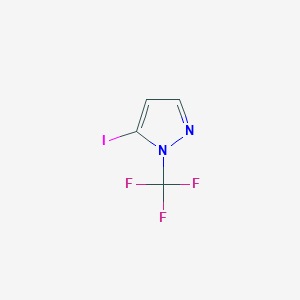
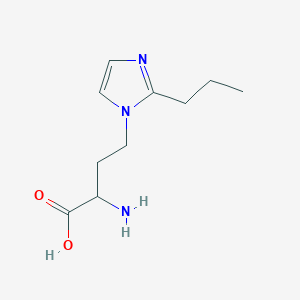
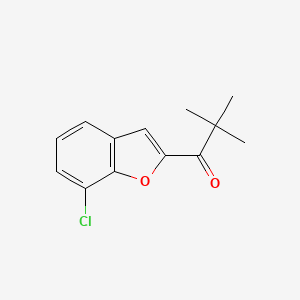
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
